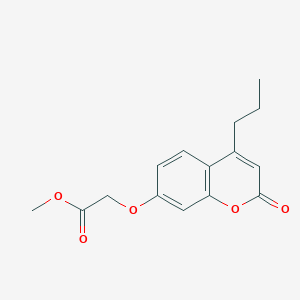
1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-トリアジン, 2,4-ビス(2,2,2-トリフルオロ-1-トリフルオロメチルエトキシ)-6-(2-メチルフェニルアミノ)-は、トリアジンファミリーに属する複雑な有機化合物です。トリアジンは、6員環内に3つの窒素原子を含む複素環式化合物です。この特定の化合物は、トリフルオロメチルエトキシ基とメチルフェニルアミノ基の存在によって特徴付けられており、これらはその独自の化学的性質に貢献しています。
2. 製法
合成経路と反応条件
1,3,5-トリアジン, 2,4-ビス(2,2,2-トリフルオロ-1-トリフルオロメチルエトキシ)-6-(2-メチルフェニルアミノ)-の合成は、通常、トリアジン環の形成とそれに続くトリフルオロメチルエトキシ基とメチルフェニルアミノ基による官能基化を含む複数のステップを伴います。これらの反応に使用される一般的な試薬には、シアヌル酸クロリド、トリフルオロエタノール、アニリン誘導体などがあります。反応条件は、しばしばジクロロメタンまたはアセトニトリルなどの溶媒の使用を伴い、触媒または特定の温度と圧力の条件を必要とする場合があります。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化するために最適化された反応条件を使用した大規模合成を含む可能性があります。これには、連続フローリアクター、自動合成システム、クロマトグラフィーや結晶化などの高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization with trifluoromethylethoxy and methylphenylamino groups. Common reagents used in these reactions include cyanuric chloride, trifluoroethanol, and aniline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
反応の種類
1,3,5-トリアジン, 2,4-ビス(2,2,2-トリフルオロ-1-トリフルオロメチルエトキシ)-6-(2-メチルフェニルアミノ)-は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて新しい官能基を形成する可能性があります。
還元: 還元反応は、トリアジン環または付着した官能基を変更することができます。
置換: トリフルオロメチルエトキシ基とメチルフェニルアミノ基は、求核置換反応または求電子置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は、温度、圧力、溶媒の選択など、目的の変換に応じて異なる場合があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つトリアジン誘導体を生成する可能性があり、置換反応は、トリアジン環に新しい官能基を導入することができます。
4. 科学研究への応用
化学: より複雑な分子や材料を合成するためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるプローブまたは阻害剤としての潜在的な使用。
医学: 薬理学的特性と潜在的な治療用途の調査。
産業: 高度な材料、コーティング、ポリマーの開発における用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials, coatings, and polymers.
作用機序
1,3,5-トリアジン, 2,4-ビス(2,2,2-トリフルオロ-1-トリフルオロメチルエトキシ)-6-(2-メチルフェニルアミノ)-の作用機序は、その分子標的との特定の相互作用に依存します。これには、酵素、受容体、またはその他の生体分子への結合が含まれ、その活性または機能の変化につながる可能性があります。関与する経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
1,3,5-トリアジン: 単純なトリアジン環構造を持つ母体化合物。
2,4,6-トリクロロ-1,3,5-トリアジン: 塩素原子を持つトリアジン誘導体。
2,4-ジアミノ-6-クロロ-1,3,5-トリアジン: アミノ基と塩素基を持つトリアジン誘導体。
独自性
1,3,5-トリアジン, 2,4-ビス(2,2,2-トリフルオロ-1-トリフルオロメチルエトキシ)-6-(2-メチルフェニルアミノ)-は、トリフルオロメチルエトキシ基とメチルフェニルアミノ基の存在により、独特の化学的および物理的性質を持つ点でユニークです。これらの官能基は、化合物の反応性、安定性、他の分子との相互作用に影響を与える可能性があり、研究や産業における特定の用途に価値をもたらします。
類似化合物との比較
Similar Compounds
1,3,5-Triazine: The parent compound with a simple triazine ring structure.
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with chlorine atoms.
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with amino and chlorine groups.
Uniqueness
1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- is unique due to the presence of trifluoromethylethoxy and methylphenylamino groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H10F12N4O2 |
|---|---|
分子量 |
518.26 g/mol |
IUPAC名 |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(2-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H10F12N4O2/c1-6-4-2-3-5-7(6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32) |
InChIキー |
QECVUPNLZJMNQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![4-methyl-N-[3-oxo-3-(1,4,7-trioxa-10-azacyclododecan-10-yl)propyl]benzenesulfonamide](/img/structure/B11663749.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11663784.png)
![methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11663791.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11663795.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
